molecular formula C16H16ClN3O3 B4885147 N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzamide

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzamide

Cat. No. B4885147
M. Wt: 333.77 g/mol
InChI Key: IOIBGZOPQDZNLI-UHFFFAOYSA-N
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Description

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzamide, also known as C646, is a small molecule inhibitor that targets the histone acetyltransferase (HAT) protein, p300/CBP-associated factor (PCAF). HATs are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histones and other proteins, leading to changes in chromatin structure and gene expression. C646 has been shown to inhibit PCAF-mediated histone acetylation and gene expression in vitro and in vivo, making it a valuable tool for studying the role of HATs in various biological processes.

Mechanism of Action

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzamide exerts its inhibitory effects on PCAF by binding to the catalytic domain of the protein, thereby preventing the transfer of acetyl groups to lysine residues on histones and other proteins. This leads to alterations in chromatin structure and gene expression, ultimately resulting in changes in cellular behavior.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the cell type and context in which it is used. For example, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as to inhibit the production of pro-inflammatory cytokines in immune cells. Additionally, this compound has been shown to regulate adipogenesis and insulin sensitivity in adipocytes, as well as to modulate the differentiation of stem cells.

Advantages and Limitations for Lab Experiments

One major advantage of using N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzamide in lab experiments is its specificity for PCAF, which allows researchers to selectively inhibit the activity of this HAT without affecting other HATs or related enzymes. Additionally, this compound is relatively easy to synthesize and has been extensively characterized in vitro and in vivo, making it a well-established tool for studying the role of HATs in various biological processes. However, one limitation of using this compound is its potential off-target effects, which can lead to unintended consequences in some experimental systems.

Future Directions

There are several potential future directions for research involving N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzamide. One area of interest is the development of more potent and selective inhibitors of PCAF, which could provide even greater insight into the role of this HAT in various biological processes. Additionally, further studies are needed to elucidate the specific mechanisms by which this compound exerts its effects on cellular behavior, as well as to identify potential therapeutic applications of this compound in the treatment of cancer, inflammation, and metabolic disorders. Finally, the use of this compound in combination with other drugs or therapeutic agents may provide a novel approach to targeting specific cellular pathways and improving treatment outcomes in various diseases.

Synthesis Methods

The synthesis of N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzamide involves several steps, including the coupling of 4-chloro-2-nitroaniline with 4-methylbenzoyl chloride to form N-(4-chloro-2-nitrophenyl)-4-methylbenzamide, followed by the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The final step involves the coupling of the amino group with 2-bromoethylamine hydrobromide to form this compound.

Scientific Research Applications

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzamide has been used extensively in scientific research to investigate the role of HATs in various biological processes, including cancer, inflammation, and metabolism. For example, this compound has been shown to inhibit the growth of several cancer cell lines in vitro and in vivo by suppressing the expression of oncogenic genes. Additionally, this compound has been used to study the role of HATs in the regulation of adipogenesis and insulin resistance, as well as in the modulation of immune responses.

properties

IUPAC Name

N-[2-(4-chloro-2-nitroanilino)ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c1-11-2-4-12(5-3-11)16(21)19-9-8-18-14-7-6-13(17)10-15(14)20(22)23/h2-7,10,18H,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIBGZOPQDZNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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